molecular formula C18H14N4O5S B2735070 N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 899757-00-7

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2735070
CAS RN: 899757-00-7
M. Wt: 398.39
InChI Key: BUFMBTDYMXFCHM-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O5S and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Analysis

  • Synthesis of Novel Derivatives : Research efforts have led to the synthesis of novel derivatives containing elements of the pyrazole and benzothiazole motifs. These efforts include the development of compounds with anti-inflammatory activities, showcasing the synthetic versatility and potential pharmacological applications of these chemical frameworks (Sunder & Maleraju, 2013).
  • Crystal Structures and Computational Studies : Studies on novel compounds with similar structures have included crystallographic analysis and computational modeling to understand their molecular conformations and potential interactions at the atomic level (Sebhaoui et al., 2020).

Biological Activities

  • Antioxidant and Antitumor Activities : Compounds with pyrazole and benzothiazole units have been evaluated for their antioxidant and antitumor activities, suggesting the potential therapeutic value of these chemical scaffolds (Chkirate et al., 2019).
  • Pharmacological Evaluations : Research into similar molecules has explored their pharmacological potential, including anticonvulsant and antimicrobial activities. This highlights the potential for compounds like N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide to serve as lead structures for the development of new therapeutic agents (Yurttaş et al., 2015).

Theoretical and Computational Insights

  • Quantum Mechanical and Molecular Docking Studies : Theoretical studies, including quantum mechanical calculations and molecular docking simulations, have been conducted on structurally related compounds. These studies provide insights into the electronic properties, potential biological targets, and mechanism of action of these molecules (Mary et al., 2020).

properties

IUPAC Name

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c23-16(11-21-18(25)13-8-4-5-9-14(13)28(21,26)27)19-15-10-17(24)22(20-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFMBTDYMXFCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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